molecular formula C11H10N2O3 B11885018 Ethyl 2-hydroxyquinazoline-4-carboxylate CAS No. 1141669-83-1

Ethyl 2-hydroxyquinazoline-4-carboxylate

Cat. No.: B11885018
CAS No.: 1141669-83-1
M. Wt: 218.21 g/mol
InChI Key: ZCOAEEBYAKLDMI-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring system fused with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxyquinazoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl chloroformate under basic conditions. One common method includes the reaction of anthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyquinazoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Ethyl 2-hydroxyquinazoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-hydroxyquinazoline-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-hydroxyquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of quinazoline derivatives. Its molecular formula is C12H13N2O3C_{12}H_{13}N_{2}O_{3} with a molecular weight of approximately 218.21 g/mol. The compound features a hydroxyl group at the 2-position and an ethyl ester at the 4-position, which contribute to its unique biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines by inhibiting specific enzymes involved in cell proliferation. For instance, studies have shown its effectiveness against breast cancer and leukemia cell lines, demonstrating IC50 values in the low micromolar range.
  • Antibacterial Properties : The compound has demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Inhibition zones measured up to 22 mm compared to standard antibiotics, indicating strong antibacterial potential .
  • Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication through interactions with viral enzymes or host cell receptors.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound interacts with various biological macromolecules, including enzymes and receptors. For example, it has been shown to bind to G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell growth.
  • Cell Cycle Modulation : this compound has been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the inhibition of cyclin-dependent kinases (CDKs) .

Comparative Analysis with Other Quinazoline Derivatives

A comparative analysis highlights the unique features of this compound in relation to other quinazoline derivatives:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-hydroxyquinoline-2-carboxylateHydroxyl at 4-positionDifferent substitution pattern affects reactivity
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylateBromo and chloro substituentsEnhanced reactivity due to halogen presence
Ethyl 4-chloroquinoline-3-carboxylateChlorine at 4-positionVarying biological activity compared to others
Methyl 4-hydroxyquinoline-2-carboxylateMethyl instead of ethylDifferent solubility and reactivity

The unique substitution pattern of this compound significantly influences its chemical reactivity and biological interactions, making it a valuable candidate for targeted drug development.

Case Studies and Research Findings

  • Anticancer Study : A study conducted on the cytotoxic effects of this compound revealed that it inhibited the growth of human breast cancer cells with an IC50 value of approximately 5 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound displayed notable antibacterial activity with inhibition zones measuring up to 22 mm against Pseudomonas aeruginosa, demonstrating its potential as an alternative antibacterial agent .
  • Antiviral Screening : Preliminary antiviral assays indicated that this compound could inhibit viral replication in vitro, showing promise for further development as an antiviral therapeutic agent.

Properties

IUPAC Name

ethyl 2-oxo-1H-quinazoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-10(14)9-7-5-3-4-6-8(7)12-11(15)13-9/h3-6H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAEEBYAKLDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180129
Record name 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-83-1
Record name 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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